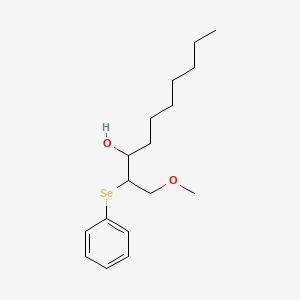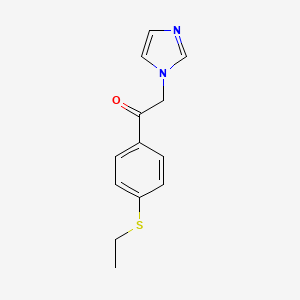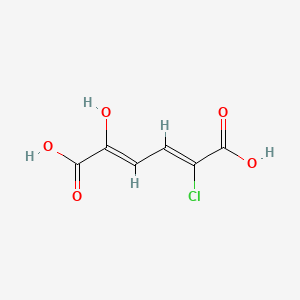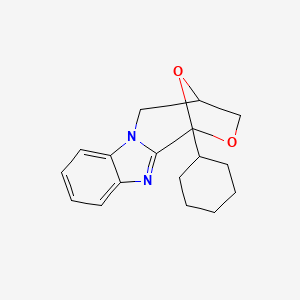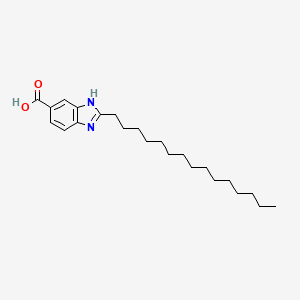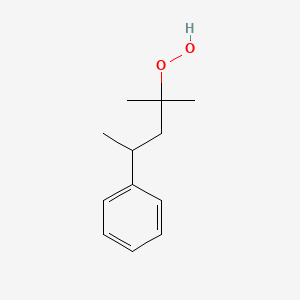
2-Methyl-4-phenylpentane-2-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenylpentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane chain with methyl and phenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpentane-2-peroxol typically involves the reaction of 2-Methyl-4-phenylpentane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using controlled amounts of hydrogen peroxide and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to prevent decomposition and ensure the stability of the peroxol compound.
化学反应分析
Types of Reactions
2-Methyl-4-phenylpentane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.
Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
2-Methyl-4-phenylpentane-2-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and oxidative stress.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in polymerization processes and as a stabilizer in certain industrial applications.
作用机制
The mechanism of action of 2-Methyl-4-phenylpentane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include:
Oxidative Stress Pathways: Activation of cellular defense mechanisms against oxidative damage.
Signal Transduction Pathways: Modulation of signaling pathways that respond to oxidative stress.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenylpentane: Lacks the peroxol group, making it less reactive in oxidation reactions.
4-Phenylpentane-2-peroxol: Similar structure but without the methyl group, affecting its reactivity and stability.
Uniqueness
2-Methyl-4-phenylpentane-2-peroxol is unique due to the presence of both methyl and phenyl groups, which influence its chemical reactivity and stability. The peroxol group makes it a potent oxidizing agent, distinguishing it from other similar compounds.
属性
CAS 编号 |
78484-97-6 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
(4-hydroperoxy-4-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C12H18O2/c1-10(9-12(2,3)14-13)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
InChI 键 |
QRQWPQULMMWMGT-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)OO)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



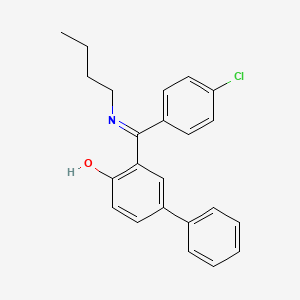

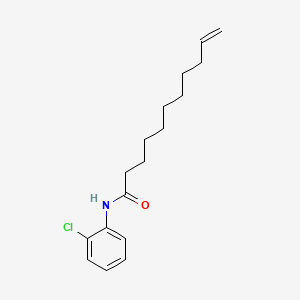
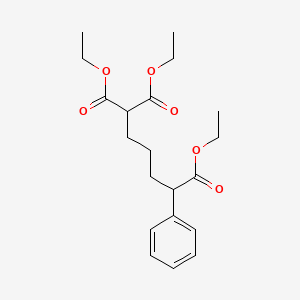
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

